molecular formula C17H14ClN3OS2 B11525760 N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide

Cat. No.: B11525760
M. Wt: 375.9 g/mol
InChI Key: FOKATOWKYZXKEI-UHFFFAOYSA-N
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Description

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzylsulfanyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Chlorobenzamide Moiety: The final step involves the reaction of the benzylsulfanyl-substituted thiadiazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the chlorobenzamide moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.

    Pathways Involved: It interferes with pathways related to cell cycle regulation, apoptosis, and DNA repair, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide
  • **N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide

Uniqueness

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14ClN3OS2

Molecular Weight

375.9 g/mol

IUPAC Name

N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide

InChI

InChI=1S/C17H14ClN3OS2/c18-14-8-6-13(7-9-14)16(22)19-17-21-20-15(24-17)11-23-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22)

InChI Key

FOKATOWKYZXKEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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